molecular formula C17H18O5 B13428132 6-Hydroxyisosativan

6-Hydroxyisosativan

Cat. No.: B13428132
M. Wt: 302.32 g/mol
InChI Key: KNJKQRABLUKYBC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisosativan involves the extraction from natural sources, particularly from the twigs and leaves of Derris robusta . The compound is isolated using ethanol extraction followed by extensive spectroscopic studies to elucidate its structure .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research is needed to develop efficient synthetic routes for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisosativan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

6-Hydroxyisosativan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydroxyisosativan involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxyisosativan is unique due to its specific structure, which includes a hydroxyl group at the 6th position.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(3R)-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C17H18O5/c1-20-12-3-4-13(14(18)7-12)11-5-10-6-15(19)17(21-2)8-16(10)22-9-11/h3-4,6-8,11,18-19H,5,9H2,1-2H3/t11-/m0/s1

InChI Key

KNJKQRABLUKYBC-NSHDSACASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H]2CC3=CC(=C(C=C3OC2)OC)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=CC(=C(C=C3OC2)OC)O)O

Origin of Product

United States

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